Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13) . This indicates the presence of a bromine atom at the 6th position of the pyrrolopyridine ring, and an ethyl ester group attached to the carboxylate at the 2nd position.Physical And Chemical Properties Analysis
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Applications in Heterocyclic Compound Synthesis
One primary application of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, demonstrating the compound's utility in creating tetrahydropyridine derivatives with significant diastereoselectivity (Zhu, X.-F., Lan, J., & Kwon, O., 2003).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Additionally, it has been used in the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis route is noteworthy for preparing novel N-fused heterocyclic products, showcasing the compound's role in developing new heterocyclic structures with potential biological activity (Ghaedi, A., et al., 2015).
Role in Synthesis of Antioxidant Compounds
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is also involved in synthesizing antioxidant compounds. For instance, the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate derivatives has shown remarkable antioxidant activity, highlighting the potential of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives in medicinal chemistry and pharmacology (Zaki, R., et al., 2017).
Safety And Hazards
This compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H302 (Harmful if swallowed) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACTKRUXDDOQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676690 | |
Record name | Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
577711-94-5 | |
Record name | Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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